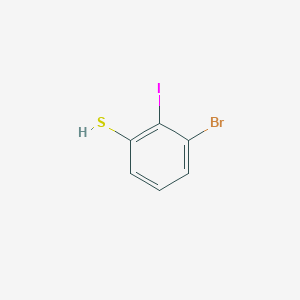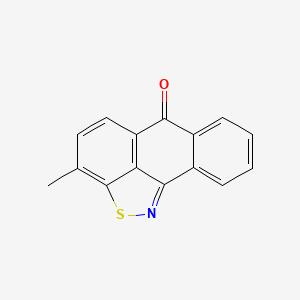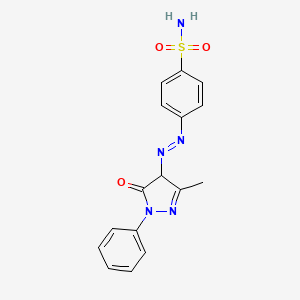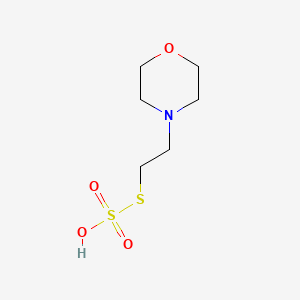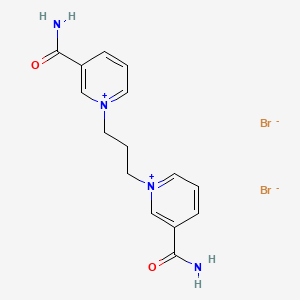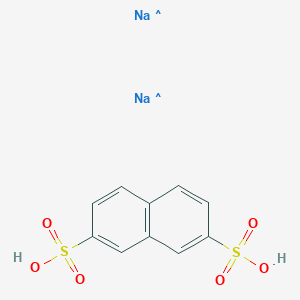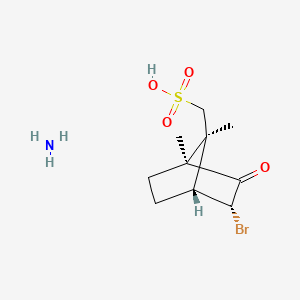
L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt is a chiral compound that belongs to the class of quaternary ammonium salts. These compounds are known for their unique physicochemical properties and wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a bromine atom and a sulfonic acid group attached to a camphor backbone, making it a versatile reagent in organic synthesis and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt typically involves the bromination of camphor followed by sulfonation and subsequent neutralization with ammonium hydroxide. The reaction conditions for each step are as follows:
Bromination: Camphor is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the alpha position.
Sulfonation: The brominated camphor is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid derivative is neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding camphor derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of camphor derivatives.
Scientific Research Applications
L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a chiral reagent in asymmetric synthesis and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfonic acid group play a crucial role in binding to active sites and modulating the activity of target molecules. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt can be compared with other quaternary ammonium salts such as:
Benzalkonium chloride: Known for its antimicrobial properties and used as a disinfectant.
Cetyltrimethylammonium bromide: Used as a surfactant and in the preparation of nanoparticles.
Tetraethylammonium bromide: Employed as a phase-transfer catalyst in organic synthesis.
The uniqueness of this compound lies in its chiral nature and the presence of both bromine and sulfonic acid groups, which confer distinct reactivity and application potential compared to other quaternary ammonium salts.
Properties
Molecular Formula |
C10H18BrNO4S |
|---|---|
Molecular Weight |
328.23 g/mol |
IUPAC Name |
azane;[(1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6-,7+,9+,10-;/m0./s1 |
InChI Key |
GFBVBBRNPGPROZ-ORUKMIDOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]([C@]1(C)CS(=O)(=O)O)[C@H](C2=O)Br.N |
Canonical SMILES |
CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)
![[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B15196857.png)
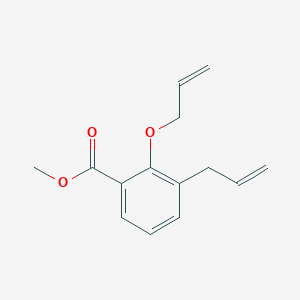
![Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate](/img/structure/B15196867.png)
![4-[Bis(2-chloroethyl)amino]phenyl thiocyanate](/img/structure/B15196872.png)

